molecular formula C18H21NO5 B4039227 N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid

N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid

Cat. No.: B4039227
M. Wt: 331.4 g/mol
InChI Key: PCBIQUBQKMJFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-methylphenoxy)ethanamine; oxalic acid is a chemical compound that combines an amine with an aromatic ether and an oxalic acid component

Scientific Research Applications

N-benzyl-2-(3-methylphenoxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-methylphenoxy)ethanamine typically involves the reaction of benzylamine with 3-methylphenol in the presence of a suitable base and solvent. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the aromatic ring, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-methylphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methylphenoxy)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2-[2-(3-phenoxyphenoxy)ethoxy]ethanamine oxalate
  • N-[2-(3-Methoxyphenoxy)benzyl]ethanamine

Uniqueness

N-benzyl-2-(3-methylphenoxy)ethanamine is unique due to its specific structural features, such as the presence of a benzyl group and a 3-methylphenoxy moiety. These structural elements contribute to its distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.C2H2O4/c1-14-6-5-9-16(12-14)18-11-10-17-13-15-7-3-2-4-8-15;3-1(4)2(5)6/h2-9,12,17H,10-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBIQUBQKMJFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid
Reactant of Route 4
N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(3-methylphenoxy)ethanamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.